molecular formula C18H23NO2 B8291396 Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

Cat. No. B8291396
M. Wt: 285.4 g/mol
InChI Key: GFFCSDRCCRGJKW-UHFFFAOYSA-N
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Patent
US07176217B2

Procedure details

In the reaction (a) of Example 1, 1,3-cyclohexadiene is used in place of cyclopentadiene to give ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate.
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C@@H:7]([N:9]2[C@@H:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C@H:13]3[CH2:20][C@@H:10]2[CH:11]=[CH:12]3)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:21]1CCC=CC=1>>[C:1]1([CH:7]([N:9]2[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]3[CH2:12][CH2:11][CH:10]2[CH:20]=[CH:21]3)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@H](C)N1[C@H]2C=C[C@@H]([C@@H]1C(=O)OCC)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)N1C2C=CC(C1C(=O)OCC)CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07176217B2

Procedure details

In the reaction (a) of Example 1, 1,3-cyclohexadiene is used in place of cyclopentadiene to give ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate.
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C@@H:7]([N:9]2[C@@H:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C@H:13]3[CH2:20][C@@H:10]2[CH:11]=[CH:12]3)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:21]1CCC=CC=1>>[C:1]1([CH:7]([N:9]2[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]3[CH2:12][CH2:11][CH:10]2[CH:20]=[CH:21]3)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@H](C)N1[C@H]2C=C[C@@H]([C@@H]1C(=O)OCC)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)N1C2C=CC(C1C(=O)OCC)CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07176217B2

Procedure details

In the reaction (a) of Example 1, 1,3-cyclohexadiene is used in place of cyclopentadiene to give ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate.
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C@@H:7]([N:9]2[C@@H:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C@H:13]3[CH2:20][C@@H:10]2[CH:11]=[CH:12]3)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:21]1CCC=CC=1>>[C:1]1([CH:7]([N:9]2[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]3[CH2:12][CH2:11][CH:10]2[CH:20]=[CH:21]3)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@H](C)N1[C@H]2C=C[C@@H]([C@@H]1C(=O)OCC)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)N1C2C=CC(C1C(=O)OCC)CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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